molecular formula C24H23F4NO5S2 B12719008 Piperidine, 4-(7-fluoro-2-((trifluoromethyl)thio)-11H-dibenz(b,e)(1,4)oxathiepin-11-yl)-1-methyl-, (Z)-2-butenedioate CAS No. 83975-67-1

Piperidine, 4-(7-fluoro-2-((trifluoromethyl)thio)-11H-dibenz(b,e)(1,4)oxathiepin-11-yl)-1-methyl-, (Z)-2-butenedioate

Cat. No.: B12719008
CAS No.: 83975-67-1
M. Wt: 545.6 g/mol
InChI Key: FKQCRRQRXMQQFY-WLHGVMLRSA-N
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Description

Piperidine, 4-(7-fluoro-2-((trifluoromethyl)thio)-11H-dibenz(b,e)(1,4)oxathiepin-11-yl)-1-methyl-, (Z)-2-butenedioate is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorine and trifluoromethylthio groups, and the final coupling with (Z)-2-butenedioate. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine and Trifluoromethylthio Groups: These groups can be introduced using reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination and trifluoromethylthiolating agents.

    Coupling with (Z)-2-butenedioate: This step may involve esterification or amidation reactions under specific conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the double bonds or the fluorinated groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may lead to dehalogenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, piperidine derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential in treating diseases like cancer, neurological disorders, or infections.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Other piperidine derivatives with different substituents.

    Fluorinated Compounds: Compounds with similar fluorine-containing groups.

    Thioether Compounds: Molecules with similar trifluoromethylthio groups.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

83975-67-1

Molecular Formula

C24H23F4NO5S2

Molecular Weight

545.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-[2-fluoro-8-(trifluoromethylsulfanyl)-6H-benzo[b][4,1]benzoxathiepin-6-yl]-1-methylpiperidine

InChI

InChI=1S/C20H19F4NOS2.C4H4O4/c1-25-8-6-12(7-9-25)19-15-11-14(28-20(22,23)24)3-5-17(15)27-18-10-13(21)2-4-16(18)26-19;5-3(6)1-2-4(7)8/h2-5,10-12,19H,6-9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

FKQCRRQRXMQQFY-WLHGVMLRSA-N

Isomeric SMILES

CN1CCC(CC1)C2C3=C(C=CC(=C3)SC(F)(F)F)SC4=C(O2)C=CC(=C4)F.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC(CC1)C2C3=C(C=CC(=C3)SC(F)(F)F)SC4=C(O2)C=CC(=C4)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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